molecular formula C8H8N6 B14075825 Benzene, 1,2-bis(azidomethyl)- CAS No. 102437-79-6

Benzene, 1,2-bis(azidomethyl)-

Cat. No.: B14075825
CAS No.: 102437-79-6
M. Wt: 188.19 g/mol
InChI Key: LLSVAGWJNWTZIZ-UHFFFAOYSA-N
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Description

Benzene, 1,2-bis(azidomethyl)-, also known as 1,2-bis(azidomethyl)benzene, is an organic compound with the molecular formula C8H8N6. This compound features two azidomethyl groups attached to a benzene ring, making it a member of the azide family. Azides are known for their high reactivity, particularly in click chemistry and other synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis(azidomethyl)- typically involves the reaction of benzene, 1,2-bis(chloromethyl)- with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the complete substitution of chlorine atoms by azide groups .

Industrial Production Methods: While specific industrial production methods for Benzene, 1,2-bis(azidomethyl)- are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to achieve high yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,2-bis(azidomethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action for Benzene, 1,2-bis(azidomethyl)- involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions to form triazoles, which are stable and versatile structures. The azide groups can also release nitrogen gas upon thermal or photolytic activation, generating highly reactive nitrenes that can insert into various chemical bonds .

Comparison with Similar Compounds

  • Benzene, 1,3-bis(azidomethyl)-
  • Benzene, 1,4-bis(azidomethyl)-
  • Toluene, α-azido-

Comparison: Benzene, 1,2-bis(azidomethyl)- is unique due to the ortho positioning of its azidomethyl groups, which can influence its reactivity and the types of products formed in cycloaddition reactions. In contrast, the meta and para isomers (1,3- and 1,4-bis(azidomethyl)benzene) may exhibit different reactivity patterns and steric effects .

Properties

CAS No.

102437-79-6

Molecular Formula

C8H8N6

Molecular Weight

188.19 g/mol

IUPAC Name

1,2-bis(azidomethyl)benzene

InChI

InChI=1S/C8H8N6/c9-13-11-5-7-3-1-2-4-8(7)6-12-14-10/h1-4H,5-6H2

InChI Key

LLSVAGWJNWTZIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN=[N+]=[N-])CN=[N+]=[N-]

Origin of Product

United States

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